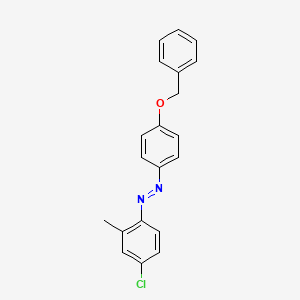
2-Methyl-4-chloro-4'-benzyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-chloro-4’-benzyloxyazobenzene is an organic compound with the molecular formula C({20})H({17})ClN(_{2})O and a molecular weight of 336.815 g/mol This compound is characterized by the presence of a benzene ring substituted with methyl, chloro, and benzyloxy groups, along with an azo linkage (N=N) connecting two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-chloro-4’-benzyloxyazobenzene typically involves the following steps:
Diazotization: The starting material, 2-Methyl-4-chloroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-benzyloxyphenol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of 2-Methyl-4-chloro-4’-benzyloxyazobenzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-chloro-4’-benzyloxyazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The azo linkage can be reduced to form hydrazo compounds.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazo compounds and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-4-chloro-4’-benzyloxyazobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-chloro-4’-benzyloxyazobenzene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms, altering its physical and chemical properties. This photoisomerization process is mediated by the azo linkage (N=N) and can affect the compound’s interaction with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-chloro-4’-methoxyazobenzene: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Chloro-4-(methylsulfonyl)benzoic acid: Contains a chloro and methylsulfonyl group but lacks the azo linkage.
4-Chloro-2-methylbenzoic acid: Similar aromatic structure but without the azo linkage and benzyloxy group.
Uniqueness
2-Methyl-4-chloro-4’-benzyloxyazobenzene is unique due to its combination of substituents and the presence of an azo linkage, which imparts distinct photoisomerization properties. This makes it particularly valuable in applications requiring light-responsive behavior.
Propriétés
Numéro CAS |
88578-28-3 |
|---|---|
Formule moléculaire |
C20H17ClN2O |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
(4-chloro-2-methylphenyl)-(4-phenylmethoxyphenyl)diazene |
InChI |
InChI=1S/C20H17ClN2O/c1-15-13-17(21)7-12-20(15)23-22-18-8-10-19(11-9-18)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Clé InChI |
FWCCXBYEEBZCOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-tert-Butyl-1-[2-(cyclopentylmethyl)piperidin-1-yl]methanimine](/img/structure/B14395749.png)
![4,5-Dibromo-2-[3-(trifluoromethyl)pyridin-2-yl]pyridazin-3(2H)-one](/img/structure/B14395762.png)
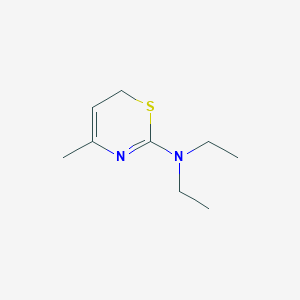
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
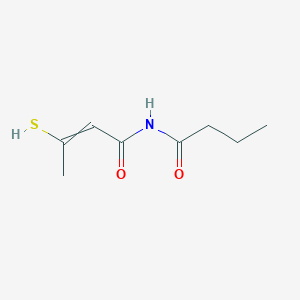
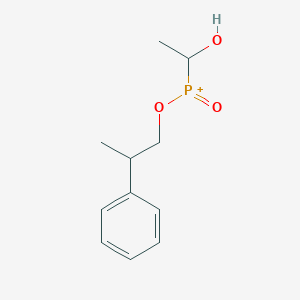
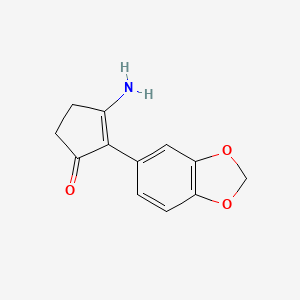
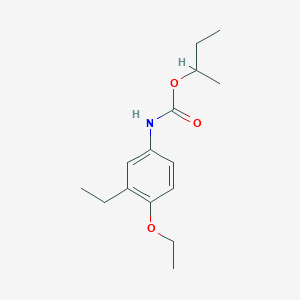
![N-(3-{[4-(Dimethylamino)-4-oxobutyl]amino}-3-oxopropyl)benzamide](/img/structure/B14395780.png)

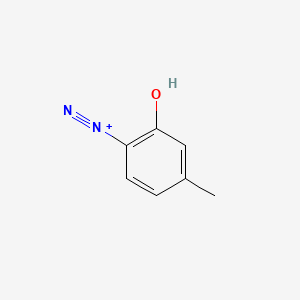
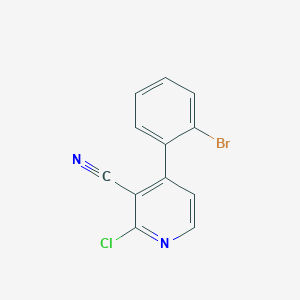
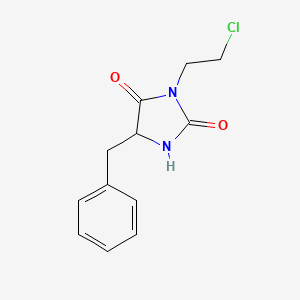
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
